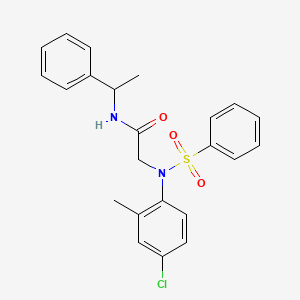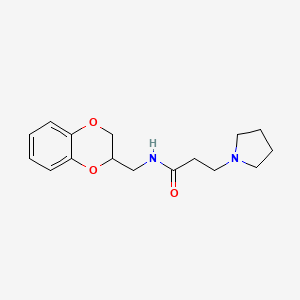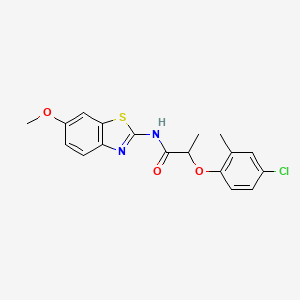![molecular formula C16H19NO2 B5118330 4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
4-[2-(1-naphthyloxy)ethyl]morpholine
Vue d'ensemble
Description
4-[2-(1-naphthyloxy)ethyl]morpholine is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound is also known as NEMB, and it is a morpholine derivative that has been synthesized for its potential use in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-[2-(1-naphthyloxy)ethyl]morpholine involves its interaction with specific biological targets. This compound has been found to act as an inhibitor of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-naphthyloxy)ethyl]morpholine can have various biochemical and physiological effects. These effects include changes in enzyme activity, modulation of receptor signaling, and alterations in gene expression. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(1-naphthyloxy)ethyl]morpholine in lab experiments is its potential as a tool for studying biological processes. This compound can be used to investigate the role of specific enzymes and receptors in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-[2-(1-naphthyloxy)ethyl]morpholine. One potential direction is the development of more potent and selective inhibitors of specific biological targets. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the pharmacokinetics and toxicology of this compound in vivo.
Applications De Recherche Scientifique
Research has been conducted on the potential use of 4-[2-(1-naphthyloxy)ethyl]morpholine in medicinal chemistry and drug discovery. This compound has been found to exhibit activity against various biological targets, including enzymes and receptors. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
4-(2-naphthalen-1-yloxyethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15-14(4-1)5-3-7-16(15)19-13-10-17-8-11-18-12-9-17/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDCOHLQXIUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Naphthalen-1-yloxy)-ethyl]-morpholine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)

![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)


![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)